EMPO EMPO EMPO is a hydrophilic cyclic nitrone analog of the free radical spin trap DMPO. The EMPO-superoxide adduct (EMPO-OOH) exhibits an ESR spectrum that is similar to the DMPO-OOH spectrum. However, the EMPO-OOH adduct is about 5-8 times more stable (t1/2 = 4.8 – 8.6 min) and does not spontaneously decay to the hydroxyl adduct, making spectral interpretation less difficult.
Brand Name: Vulcanchem
CAS No.: 61856-99-3
VCID: VC21228646
InChI: InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3
SMILES: CCOC(=O)C1(CCC=[N+]1[O-])C
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

EMPO

CAS No.: 61856-99-3

Cat. No.: VC21228646

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

EMPO - 61856-99-3

Specification

Description EMPO is a hydrophilic cyclic nitrone analog of the free radical spin trap DMPO. The EMPO-superoxide adduct (EMPO-OOH) exhibits an ESR spectrum that is similar to the DMPO-OOH spectrum. However, the EMPO-OOH adduct is about 5-8 times more stable (t1/2 = 4.8 – 8.6 min) and does not spontaneously decay to the hydroxyl adduct, making spectral interpretation less difficult.
CAS No. 61856-99-3
Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate
Standard InChI InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3
Standard InChI Key IIPNDONTVPDUFZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCC=[N+]1[O-])C
Canonical SMILES CCOC(=O)C1(CCC=[N+]1[O-])C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator